![molecular formula C17H17N3O3 B2606443 methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate CAS No. 339025-85-3](/img/structure/B2606443.png)
methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate
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Description
Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate, commonly known as MAA, is a chemical compound with potential therapeutic applications. It is a synthetic derivative of the natural product combretastatin A-4, which has been found to possess anti-tumor and anti-angiogenic properties.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate and its derivatives exhibit unique crystal packing and molecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates an N⋯π interaction and forms a zigzag double-ribbon structure through hydrogen bonds (Zhenfeng et al., 2011). Moreover, certain enaminones show a sofa conformation in their cyclohexene rings, contributing to the understanding of molecular structures in anticonvulsant medications (Kubicki et al., 2000).
Potential Antimicrobial Agent
A novel derivative, methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC), has been explored for its antimicrobial properties. The compound was found to exhibit good to moderate activity against various bacterial and fungal pathogens. It also demonstrates potential as a penicillin-binding protein inhibitor (Murugavel et al., 2016).
Nonlinear Optical Properties
The study of these compounds also extends to their physical properties. For instance, MFMSC's hyperpolarizability calculation indicates a potential for nonlinear optical activity, highlighting its significance in materials science and photonics (Murugavel et al., 2016).
Molecular Docking and Drug Design
Molecular docking studies suggest that certain derivatives could exhibit inhibitor activity against specific proteins, indicating their potential in drug design and pharmaceutical applications (Murugavel et al., 2016).
properties
IUPAC Name |
methyl (E)-3-(2-aminoanilino)-2-benzamidoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)15(11-19-14-10-6-5-9-13(14)18)20-16(21)12-7-3-2-4-8-12/h2-11,19H,18H2,1H3,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBDRFFUZXOCI-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1N)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1N)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate |
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